2-Bromo-1-ethoxy-4-vinylbenzene

Descripción general

Descripción

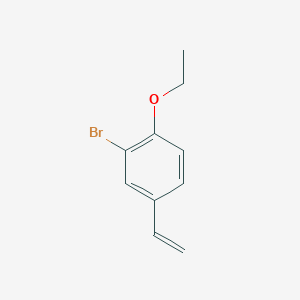

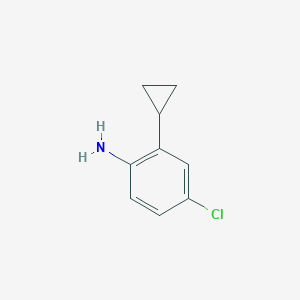

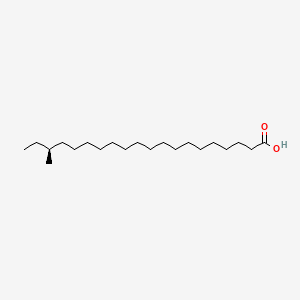

2-Bromo-1-ethoxy-4-vinylbenzene is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethoxy group, and a vinyl group . The exact positions of these substituents on the benzene ring give the compound its unique properties.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The exact reaction pathway would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 286.2±28.0 °C and its density is predicted to be 1.319±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Electrosynthesis and Polymerization

One significant application of compounds related to 2-Bromo-1-ethoxy-4-vinylbenzene is in electrosynthesis. For example, the electrochemical reductions of related compounds at carbon cathodes in specific solvents can lead to the production of 1-nitro-2-vinylbenzene as a principal product. This process is valuable for creating intermediates for further chemical synthesis, demonstrating a method for the conversion of nitro and halide groups into more useful functional groups through electrochemical pathways (Du & Peters, 2010).

Moreover, this compound and its analogs find applications in polymerization processes. For instance, π-allylnickel complexes, related to vinylbenzene structures, have been used as initiators to promote the polymerization of certain thiophenes, resulting in regioregular polythiophenes with specific end groups. This showcases the role of such compounds in facilitating living/controlled polymerization, leading to materials with potential applications in electronics and materials science (Gao et al., 2014).

Chemical Reactivity and Medicinal Chemistry

Research into the chemical reactivity of vinylbenzene derivatives, including those similar to this compound, has contributed to medicinal chemistry. Studies on the [3+2] cycloaddition reactions of vinylbenzene compounds have explored their regioselectivity and mechanism, aiding in the design of inhibitors against specific targets such as SARS-CoV-2. These findings underline the potential of such chemical reactions in drug discovery and the development of therapeutic agents (El idrissi et al., 2021).

Material Science and Light Emitting Diodes (LEDs)

Compounds structurally related to this compound are instrumental in material science, particularly in the synthesis of polymers for organic light emitting diodes (OLEDs). For instance, the modification of polyphosphazenes with bromo- and vinyl-end groups to create soluble, luminescent polymers demonstrates the versatility of these compounds in creating materials with specific optical properties. These polymers' application in OLEDs highlights their importance in developing new, efficient, and versatile electronic and photonic materials (Leung et al., 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-1-ethoxy-4-vinylbenzene is the benzene ring . The benzene ring is a part of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in this process is the Electrophilic Aromatic Substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the chemical properties of the original compound, potentially leading to a variety of downstream effects depending on the specific context and environment.

Propiedades

IUPAC Name |

2-bromo-4-ethenyl-1-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCMTPLSDIKYKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)

![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)

![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)